Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

Catalog No.
S14474920
CAS No.
M.F
C9H9BrN2O4
M. Wt
289.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

Product Name

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

IUPAC Name

methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

InChI

InChI=1S/C9H9BrN2O4/c1-11-7-4-6(10)5(9(13)16-2)3-8(7)12(14)15/h3-4,11H,1-2H3

InChI Key

ALHCDGACWNWQAM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)Br)C(=O)OC)[N+](=O)[O-]

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate is an organic compound with the molecular formula C_9H_10BrN_O_4. It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a methylamino group at the 4-position, and a nitro group at the 5-position, along with a methoxy carbonyl (ester) group. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields of chemistry and biology.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to new derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using aqueous sodium hydroxide or acid conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
  • Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
  • Hydrolysis: Aqueous sodium hydroxide or sulfuric acid under reflux conditions.

Major Products

  • Nucleophilic substitution can yield compounds such as 2-azido-4-(methylamino)-5-nitrobenzoate.
  • Reduction typically produces 2-bromo-4-(methylamino)-5-aminobenzoate.
  • Hydrolysis results in 2-bromo-4-(methylamino)-5-nitrobenzoic acid.

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate exhibits potential biological activities that make it of interest in medicinal chemistry. The compound's nitro group may participate in redox reactions, influencing cellular processes. Additionally, the methylamino group can form hydrogen bonds with biological targets, possibly affecting enzyme activity and receptor interactions. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of methyl 2-bromo-4-(methylamino)-5-nitrobenzoate typically involves several key steps:

  • Nitration: Starting from benzoic acid, nitration is performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position.
  • Bromination: The nitrated product undergoes bromination using bromine and a catalyst (e.g., iron(III) bromide) to add the bromine atom at the ortho position.
  • Esterification: Finally, the carboxylic acid group is esterified with methanol and a strong acid catalyst like sulfuric acid to form the final methyl ester.

These methods can be adapted for industrial production, where continuous flow reactors may enhance yield and purity while minimizing waste.

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized in studies involving enzyme mechanisms and as a probe in biochemical assays.
  • Pharmaceutical Development: It is explored for its potential in drug design due to its unique functional groups that influence biological activity.
  • Industrial Uses: Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate is also used in producing dyes, pigments, and specialty chemicals.

Studies on the interaction of methyl 2-bromo-4-(methylamino)-5-nitrobenzoate with biological systems are crucial for understanding its pharmacological potential. The nitro group can interact with cellular targets through redox mechanisms, potentially leading to oxidative stress in pathogens or cancer cells. The presence of the bromine substituent may enhance lipophilicity, facilitating membrane penetration and target engagement.

Several compounds share structural similarities with methyl 2-bromo-4-(methylamino)-5-nitrobenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-bromo-4-amino-5-nitrobenzoateSimilar structure but lacks methyl substitutionExhibits different reactivity due to amino group
Methyl 3-bromo-2-methyl-6-nitrobenzoateContains methyl at a different positionAlters electronic properties affecting reactivity
Ethyl 3-nitro-4-(methylamino)benzoateLacks bromine but retains similar nitro and amino groupsDifferent biological activity profile
Methyl 5-bromo-2-methyl-3-nitrobenzoateSimilar structure but different functional group positionsAffects steric hindrance and reactivity

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate stands out due to its combination of bromine, methyl, and nitro groups on the benzoate ester, influencing its chemical behavior and potential applications compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

287.97457 g/mol

Monoisotopic Mass

287.97457 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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